2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide

Fragment-based drug discovery Lead-like chemical space Physicochemical profiling

2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide (CAS 565171-03-1, PubChem CID is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) acetamide class. It comprises a 2,4-thiazolidinedione heterocyclic core linked via an ethylene spacer to a terminal 2-chloroacetamide group, yielding a molecular formula of C₇H₉ClN₂O₃S and a molecular weight of 236.68 g/mol.

Molecular Formula C7H9ClN2O3S
Molecular Weight 236.67
CAS No. 565171-03-1
Cat. No. B2773822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide
CAS565171-03-1
Molecular FormulaC7H9ClN2O3S
Molecular Weight236.67
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CCNC(=O)CCl
InChIInChI=1S/C7H9ClN2O3S/c8-3-5(11)9-1-2-10-6(12)4-14-7(10)13/h1-4H2,(H,9,11)
InChIKeyUPSVYGXKVJGMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide (CAS 565171-03-1): Key Physicochemical Identity and Compound Class


2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide (CAS 565171-03-1, PubChem CID 2437294) is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) acetamide class [1]. It comprises a 2,4-thiazolidinedione heterocyclic core linked via an ethylene spacer to a terminal 2-chloroacetamide group, yielding a molecular formula of C₇H₉ClN₂O₃S and a molecular weight of 236.68 g/mol [1]. The compound is catalogued under MFCD03980956 and is commercially supplied as a research-grade building block by multiple vendors, including Enamine (catalog EN300-05017) [2]. Its structural hallmarks—an unsubstituted C5 methylene on the TZD ring and a reactive chloroacetamide side chain—define its primary utility as a versatile synthetic intermediate for generating combinatorial libraries of 5-arylidene-TZD-acetamide conjugates via Knoevenagel condensation .

Why Generic Substitution Fails for 2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide: The Functional Consequences of C5 Substitution and Chloroacetamide Reactivity


Within the thiazolidinedione acetamide family, compounds sharing the same core scaffold can exhibit profoundly different synthetic utility, physicochemical properties, and biological screening profiles depending on the substitution pattern at the C5 position [1]. The target compound bears an unsubstituted methylene at C5 of the TZD ring, which is the essential reactive site for Knoevenagel condensation with aromatic aldehydes to generate 5-arylidene derivatives [2]. Pre-formed 5-benzylidene or 5-arylidene analogs—such as 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide (CAS 1269181-34-1)—cannot serve as precursors for further C5 diversification without chemical deconstruction of the exocyclic double bond [2]. Moreover, the introduction of a 5-arylidene substituent substantially increases molecular weight, lipophilicity, and topological polar surface area, shifting the compound from fragment-like chemical space (MW < 300, LogP < 3) into drug-like or lead-like space [1][3]. These divergent properties directly affect solubility, membrane permeability, and assay compatibility, meaning that the target compound and its 5-substituted congeners are not functionally interchangeable in either synthetic workflows or biological screening cascades [3].

Product-Specific Quantitative Evidence Guide: 2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide (CAS 565171-03-1) Differentiation Data


Fragment-Like Physicochemical Profile: MW, LogP, and TPSA Comparison Versus 5-Arylidene Congeners

The target compound resides firmly within fragment-like chemical space (Rule of Three compliant: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), whereas its direct 5-(4-ethoxyphenyl)methylidene analog (CAS 1269181-34-1, PubChem CID 75596165) occupies conventional drug-like space [1][2]. This physicochemical divergence has practical consequences: the target compound's lower LogP predicts superior aqueous solubility and reduced non-specific protein binding, while its smaller size (14 heavy atoms) offers greater ligand efficiency potential in fragment-based screening [3].

Fragment-based drug discovery Lead-like chemical space Physicochemical profiling Thiazolidinedione building blocks

Synthetic Versatility: Unsubstituted C5 Methylene Enables Knoevenagel Diversification Unavailable to 5-Arylidene Analogs

The target compound possesses a free methylene group at position 5 of the 2,4-thiazolidinedione ring (evidenced by the SMILES notation C1C(=O)N(C(=O)S1)CCNC(=O)CCl, where the C5 position shows two hydrogen atoms: 'C1C(=O)...SC1=O') [1]. This activated methylene serves as the nucleophilic component in Knoevenagel condensations with aromatic aldehydes, enabling rapid generation of 5-arylidene-thiazolidinedione-acetamide libraries [2]. In contrast, 5-arylidene analogs such as CAS 1269181-34-1 feature an exocyclic double bond at C5 (SMILES: CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl) that eliminates this reactive site, making further C5 functionalization impossible without chemical deconstruction [3].

Knoevenagel condensation Combinatorial chemistry Thiazolidinedione library synthesis Synthetic intermediate

Multi-Target PubChem Bioassay Screening Profile: Profiled Across Three Distinct Assay Modalities Including GPR151 Activation

This compound has been experimentally screened in three PubChem-deposited bioassays from The Scripps Research Institute Molecular Screening Center, providing a multi-target activity fingerprint . In the GPR151 PathHunter β-arrestin recruitment assay (AID 1508602), the compound was tested at 11.20 μM final concentration in a cell-based format using HEK293 cells expressing human GPR151, with activity measured via β-galactosidase enzyme fragment complementation [1]. The compound was additionally screened in AlphaScreen-based biochemical assays against FBW7 (AID 1259310) and MITF (AID 1259374) . While most closely related 5-arylidene analogs (e.g., CAS 1269181-34-1, CID 75596165) have no PubChem bioassay records, the target compound's broader screening profile provides a publicly accessible activity baseline against which future structure-activity relationship (SAR) studies can be referenced [2].

GPR151 Orphan GPCR screening High-throughput screening PubChem BioAssay MITF FBW7

Reactive Chloroacetamide Handle: Enables Orthogonal Nucleophilic Substitution Chemistry Absent in Parent Thiazolidine-2,4-dione

The terminal 2-chloroacetamide moiety provides a reactive electrophilic center that is absent in the parent thiazolidine-2,4-dione scaffold (CAS 2295-31-0) [1]. The chlorine atom on the α-carbon of the acetamide is susceptible to nucleophilic displacement by amines, thiols, and alkoxides, enabling orthogonal derivatization at a site remote from the TZD ring [2]. This is evidenced by the structural motif found across numerous published derivatives where the chloroacetamide nitrogen serves as the anchor point for further elaboration [3]. The parent TZD (MW 117.13 g/mol, no chloroacetamide handle) lacks this reactive functionality entirely, limiting its utility to C5 and N3 modifications only [1].

Chloroacetamide reactivity Nucleophilic substitution Bioconjugation handle Thiazolidinedione derivatization

Best Research and Industrial Application Scenarios for 2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide (CAS 565171-03-1)


Combinatorial Library Synthesis via Sequential Knoevenagel Condensation and Nucleophilic Substitution

This compound is the preferred starting material for generating diverse 5-arylidene-thiazolidinedione-acetamide libraries through a two-step diversification sequence: (1) Knoevenagel condensation at C5 with aromatic aldehydes to install arylidene diversity, followed by (2) nucleophilic displacement of the chloroacetamide chlorine with amines, thiols, or alkoxides [1][2]. No single 5-arylidene analog can serve as a universal precursor for this strategy, since the C5 position is already blocked in those compounds [1]. The fragment-like physicochemical profile (MW 236.68, LogP ~0.2) ensures that even after dual diversification, the resulting products generally remain within drug-like property space [3].

Fragment-Based Screening and Structure-Activity Relationship (SAR) Anchor Point

With a molecular weight of 236.68 g/mol, XLogP3 of 0.2, and TPSA of 91.8 Ų, this compound satisfies all Rule of Three criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its pre-existing PubChem screening profile across GPR151, FBW7, and MITF targets provides a publicly accessible activity baseline [2]. Researchers can use this compound as an SAR anchor point: the unsubstituted C5 position serves as the primary growth vector, while the chloroacetamide handle offers a secondary derivatization site, enabling systematic exploration of chemical space around the TZD scaffold without the need for de novo core synthesis [3].

Orphan GPCR Chemical Probe Development Targeting GPR151

The compound's inclusion in the Scripps Research Institute high-throughput screening campaign against GPR151 (AID 1508602), tested at 11.20 μM in a cell-based PathHunter β-arrestin recruitment assay, positions it as a starting point for developing chemical probes for this orphan GPCR [1]. GPR151 is selectively enriched in the habenula complex and implicated in neuropsychiatric disorders including schizophrenia and depression [2]. The compound's two-directional diversification capability (C5 Knoevenagel + chloroacetamide substitution) enables systematic medicinal chemistry optimization of both potency and selectivity, making it more versatile than pre-condensed 5-arylidene analogs that offer only one vector for further modification [3].

Thiazolidinedione-Based Agrochemical Intermediate for Fungicide Development

The 2,4-dioxo-1,3-thiazolidine scaffold has established precedent as a lead structure for agricultural fungicides, with derivatives such as N,N-dimethyl-2,4-dioxo-5-benzyl-3-thiazolidineacetamide demonstrating complete removal of downy mildew at 500 mg/L in pot tests [1]. The target compound's unsubstituted C5 position and reactive chloroacetamide handle make it a strategic intermediate for synthesizing focused libraries of TZD-acetamide fungicide candidates through sequential C5 benzylation/arylidene installation and chloroacetamide derivatization [2]. Pre-formed 5-substituted analogs cannot access this synthetic sequence and are thus unsuitable for library-based fungicide discovery programs [2].

Quote Request

Request a Quote for 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.